(5-Nitrothiophen-3-yl)methanesulfonamide
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Overview
Description
(5-Nitrothiophen-3-yl)methanesulfonamide is a chemical compound with the molecular formula C5H6N2O4S2 and a molecular weight of 222.24 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a nitro group attached to a thiophene ring and a methanesulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrothiophen-3-yl)methanesulfonamide typically involves the nitration of thiophene followed by sulfonamide formation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrothiophene is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrothiophen-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: (5-Aminothiophen-3-yl)methanesulfonamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Nitrothiophen-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Nitrothiophen-3-yl)methanesulfonamide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (5-Nitrothiophen-2-yl)methanesulfonamide
- (4-Nitrothiophen-3-yl)methanesulfonamide
- (5-Nitrothiophen-3-yl)ethanesulfonamide
Uniqueness
(5-Nitrothiophen-3-yl)methanesulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H6N2O4S2 |
---|---|
Molecular Weight |
222.2 g/mol |
IUPAC Name |
(5-nitrothiophen-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6N2O4S2/c6-13(10,11)3-4-1-5(7(8)9)12-2-4/h1-2H,3H2,(H2,6,10,11) |
InChI Key |
JHXLKCYXYGDGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CS(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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